-Chloro-5-iodopyridine serves as a valuable starting material for the synthesis of other organic compounds through various coupling reactions. These reactions involve forming new carbon-carbon bonds between the 2-chloro and 5-iodo positions of the pyridine ring and other organic fragments.
2-Chloro-5-iodopyridine can be used in the preparation of substituted diaryliodonium salts, which are important intermediates in organic synthesis. These salts act as versatile electrophiles, readily participating in various substitution reactions. Source: Sigma-Aldrich:
Beyond the mentioned examples, 2-Chloro-5-iodopyridine has been utilized in the synthesis of various other complex molecules, including:
2-Chloro-5-iodopyridine is an organic compound with the molecular formula CHClIN and a molecular weight of 239.44 g/mol. It is characterized by a pyridine ring substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively. This compound is a solid at room temperature and is often utilized in various chemical syntheses and biological research due to its unique properties, including its ability to interact with biological receptors .
2-Chloro-5-iodopyridine exhibits notable biological activity as a ligand for nicotinic acetylcholine receptors. It acts as an agonist, meaning it can activate these receptors, which are crucial for neurotransmission in the nervous system. This property makes it a valuable compound in pharmacological research, particularly in studies related to neurobiology and potential therapeutic applications for neurological disorders .
The synthesis of 2-Chloro-5-iodopyridine can be achieved through several methods:
2-Chloro-5-iodopyridine finds applications across various fields:
Research has demonstrated that 2-Chloro-5-iodopyridine interacts specifically with nicotinic acetylcholine receptors, influencing their activity and providing insights into receptor pharmacology. These studies are crucial for understanding how modifications to the pyridine structure affect binding affinity and biological response. Additionally, its interactions with other biomolecules may reveal potential side effects or therapeutic benefits when used in drug formulations .
Several compounds share structural similarities with 2-Chloro-5-iodopyridine, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Chloro-3-iodopyridine | CHClI | Similar halogen substitutions; different reactivity patterns |
| 3-Iodopyridine | CHI | Lacks chlorine; primarily used in similar applications |
| 2-Iodopyridine | CHI | Different substitution pattern; less biological activity |
| 4-Chloro-3-iodopyridine | CHClI | Different position of chlorine; varied reactivity |
The uniqueness of 2-Chloro-5-iodopyridine lies in its specific combination of halogens at the 2 and 5 positions on the pyridine ring, which enhances its binding affinity for nicotinic acetylcholine receptors compared to other similar compounds. This specificity contributes to its potential applications in drug discovery and development.
Halogenation of pyridine represents a fundamental transformation in heterocyclic chemistry, providing access to valuable building blocks for pharmaceutical and agrochemical synthesis [1]. The functionalization of pyridine with halogens typically follows distinct reactivity patterns governed by the electronic properties of the pyridine ring [2]. The nitrogen atom in pyridine creates an electron-deficient aromatic system, making direct electrophilic aromatic substitution challenging compared to benzene derivatives [1] [2].
Several approaches have been developed for introducing halogens onto the pyridine scaffold [1]. Classical methods include direct halogenation using molecular halogens (chlorine, bromine, or iodine) under specific reaction conditions [3]. However, these methods often suffer from poor regioselectivity and require harsh conditions [2]. More modern approaches utilize selective activation of carbon-hydrogen bonds through directed metalation or through ring-opening/ring-closing sequences [1] [4].
For chlorination specifically, reagents such as phosphorus oxychloride, thionyl chloride, or N-chlorosuccinimide are commonly employed [3] [5]. These reagents can introduce chlorine atoms at specific positions of the pyridine ring depending on the reaction conditions and the presence of directing groups [3]. The 2-position of pyridine is particularly susceptible to nucleophilic substitution reactions due to the activating effect of the pyridine nitrogen [2] [3].
The Zincke imine approach represents a significant advancement in pyridine functionalization [1]. This method involves ring-opening of the pyridine, followed by halogenation of the acyclic intermediate, and subsequent ring-closing to reform the pyridine structure with the halogen installed at the desired position [1] [4]. This approach has proven particularly valuable for selective 3-position halogenation, which is otherwise difficult to achieve through direct methods [4].
Direct iodination of 2-chloropyridine precursors represents a straightforward approach to synthesizing 2-chloro-5-iodopyridine [2] [6]. This method typically involves the use of electrophilic iodinating agents that can selectively introduce an iodine atom at the 5-position of the pyridine ring [2]. The presence of the chlorine atom at the 2-position influences the electronic distribution within the pyridine ring, directing the iodination predominantly to the 5-position [2] [6].
Several iodinating agents have been employed for this transformation, including molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl) [2] [7]. The choice of iodinating agent significantly impacts the reaction efficiency and selectivity [2]. For instance, N-iodosuccinimide has been reported to provide good selectivity for the 5-position in the presence of a base such as potassium hydroxide [2].
A notable example from the literature describes the iodination of 2-chloropyridine using N-iodosuccinimide in acetonitrile at room temperature for 11-12 hours in the presence of potassium hydroxide [2]. This method afforded 2-chloro-5-iodopyridine in yields of approximately 65% [2]. The regioselectivity of this reaction can be rationalized by considering the atomic charges and HOMO coefficients of the pyridine ring [2].
Another approach involves a two-step process starting from 2-aminopyridine [6]. The first step utilizes hydrogen peroxide and diluted hydriodic acid to introduce the iodine atom, followed by diazotization with concentrated hydrochloric acid to replace the amino group with chlorine [6]. This method, reported by Magidson and Menschikow in 1925, represents one of the earliest synthetic routes to 2-chloro-5-iodopyridine [6].
The direct iodination approach is particularly valuable for laboratory-scale synthesis due to its operational simplicity and the availability of the required reagents [2] [6]. However, optimization of reaction conditions is often necessary to maximize yield and selectivity [2].
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of halopyridines, including 2-chloro-5-iodopyridine [8] [9]. These approaches typically involve transition metal catalysts, particularly palladium complexes, to facilitate the formation of carbon-halogen bonds [8] [10]. The differential reactivity of various positions on the pyridine ring can be exploited to achieve selective halogenation [8] [9].
Palladium-catalyzed halogenation represents a powerful method for introducing iodine atoms into pyridine scaffolds [8] [10]. These reactions often proceed through oxidative addition of the palladium catalyst to a carbon-hydrogen bond, followed by reaction with an iodine source and reductive elimination to form the carbon-iodine bond [10]. Various ligands, such as phosphines, can be employed to tune the reactivity and selectivity of the palladium catalyst [8] [10].
The Suzuki-Miyaura cross-coupling reaction has been adapted for the synthesis of halopyridines [8] [11]. In a reverse approach, halopyridines can be prepared through decarboxylative coupling reactions using iodine as the terminal oxidant [11]. This method offers an alternative to traditional halogenation approaches and can be particularly valuable for complex substrates [8] [11].
Sonogashira coupling represents another valuable approach for the functionalization of iodopyridines [9]. While traditionally used for carbon-carbon bond formation, modifications of this methodology have been applied to the synthesis of halopyridines [9]. The reaction typically employs a palladium catalyst in combination with copper co-catalysts and can proceed under relatively mild conditions [9].
Metal-catalyzed approaches offer several advantages for the synthesis of 2-chloro-5-iodopyridine, including milder reaction conditions, improved selectivity, and compatibility with a wide range of functional groups [8] [10] [9]. However, these methods often require specialized catalysts and ligands, which can increase the cost of synthesis, particularly on larger scales [8] [10].
Achieving high yields in the synthesis of 2-chloro-5-iodopyridine requires careful optimization of reaction conditions [12] [7]. Various parameters, including temperature, solvent, catalyst loading, and reagent stoichiometry, significantly impact the efficiency and selectivity of the halogenation reactions [12] [7].
Temperature control is crucial for selective halogenation of pyridines [12]. For instance, in palladium-catalyzed reactions, temperatures between 50-80°C have been found to provide optimal results for many substrates [12]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to side reactions or decomposition of sensitive intermediates [12] [7].
The choice of solvent plays a vital role in the success of halogenation reactions [7] [12]. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are commonly employed for iodination reactions [7]. For metal-catalyzed approaches, toluene and dioxane have shown good results [12] [13]. The solvent not only affects the solubility of reagents but also influences the stability and reactivity of intermediates [7] [12].
| Parameter | Optimized Condition | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 50-80°C | Optimal balance between reaction rate and selectivity | [12] |
| Solvent | DMF, Acetonitrile | Enhanced solubility and stability | [7] [12] |
| Catalyst Loading | 5-10 mol% Pd | Sufficient for complete conversion | [12] [8] |
| Base | K₂CO₃, Cs₂CO₃ | Promotes deprotonation steps | [8] [13] |
| Reaction Time | 12-14 hours | Allows for complete conversion | [2] [12] |
Catalyst loading is another critical parameter for metal-catalyzed approaches [8] [12]. Studies have shown that 5-10 mol% of palladium catalysts typically provides a good balance between reaction efficiency and catalyst economy [12]. Higher catalyst loadings can lead to faster reactions but may not significantly improve yields and increase costs [8] [12].
The choice and stoichiometry of the iodinating agent directly impact the reaction outcome [2] [7]. For direct iodination approaches, a slight excess (1.1-2 equivalents) of the iodinating agent is typically employed to ensure complete conversion [2]. N-iodosuccinimide has emerged as a preferred reagent due to its stability, ease of handling, and ability to generate electrophilic iodine species under mild conditions [2] [7].
Optimization studies have also revealed the importance of additives in certain halogenation protocols [7] [12]. Acids or bases can significantly influence the reactivity of iodinating agents and the substrate [2] [7]. For instance, the addition of potassium hydroxide has been shown to enhance the iodination of 2-chloropyridine with N-iodosuccinimide [2].
Industrial-scale production of 2-chloro-5-iodopyridine employs specialized processes that have been developed and patented by various chemical manufacturers [14] [15]. These processes focus on efficiency, cost-effectiveness, and environmental sustainability while maintaining high product quality [14] [15].
Ningbo Inno Pharmchem Co., Ltd., a leading manufacturer of specialty chemicals, has developed proprietary methods for the large-scale synthesis of 2-chloro-5-iodopyridine [14] [15]. Their approach utilizes high-purity starting materials and advanced synthetic techniques to ensure product quality meeting the rigorous standards of the pharmaceutical and agrochemical industries [14]. The company's production process is carefully monitored at every step, resulting in 2-chloro-5-iodopyridine with purity exceeding 98% [14] [16].
Several patents describe innovative approaches for the industrial production of halopyridines, including 2-chloro-5-iodopyridine [17] [5]. One patented process involves the reductive catalytic dehalogenation of higher substituted halopyridine homologues using transition metal catalysts [17]. This approach allows for efficient recovery and recyclability of the catalyst, making it suitable for large-scale industrial applications [17].
Another significant patented process describes the preparation of 2-chloro-5-chloromethylpyridine, a related compound that shares synthetic pathways with 2-chloro-5-iodopyridine [5]. This process employs cyclopentadiene and acrolein as starting materials in a cyclization reaction, avoiding the production of by-products typically associated with chlorination processes [5]. The method achieves product purity exceeding 95% and offers remarkable economic benefits due to the domestic availability of raw materials and the simplicity of the process [5].
A notable patent by Bayer Aktiengesellschaft describes a process for preparing 2-chloro-5-alkylaminomethyl-pyridines, which shares synthetic intermediates with 2-chloro-5-iodopyridine production [18]. This process involves the reaction of 2-chloro-5-aminomethyl-pyridine with formic acid at temperatures between 20°C and 200°C, followed by alkylation and hydrolysis steps [18].
2-Chloro-5-iodopyridine exhibits characteristic structural features consistent with halogenated pyridine derivatives. The compound crystallizes in an orthorhombic system, similar to other pyridine-based molecules, with the predicted space group Pna2₁ based on structural similarities with related compounds [1] .
The molecular geometry is characterized by the planar nature of the pyridine ring, which maintains its aromatic character despite the substantial steric hindrance from the halogen substituents. The compound adopts a near-planar configuration with the pyridine ring forming the central structural framework . Based on crystallographic studies of related pyridine derivatives, the ring exhibits characteristic bond lengths and angles typical of aromatic heterocycles [3] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃ClIN | [5] |
| Molecular Weight | 239.44 g/mol | [5] [1] |
| SMILES | C1=CC(=NC=C1I)Cl | [5] |
| InChI | InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H | [5] [1] |
| InChI Key | QWLGCWXSNYKKDO-UHFFFAOYSA-N | [5] [1] |
The spatial arrangement of substituents creates notable steric interactions, particularly between the large iodine atom at position 5 and adjacent substituents. The van der Waals radius of iodine (215 pm) creates substantial steric bulk that influences the overall molecular conformation [6]. The chlorine substituent at position 2 introduces additional electronic effects due to its proximity to the electronegative nitrogen atom [7].
Bond Length Analysis: Typical carbon-carbon bond lengths in pyridine rings range from 1.33-1.39 Å [3]. The presence of electron-withdrawing substituents tends to slightly contract these distances due to increased s-character in the hybridization [3] [8]. The carbon-nitrogen bond lengths in substituted pyridines typically measure 1.33-1.34 Å [3] [8].
Bond Angle Characteristics: Pyridine ring bond angles typically deviate slightly from the ideal 120° due to the electronegativity difference between carbon and nitrogen [4] . In heavily substituted derivatives, these angles can vary by ±3° from ideal values due to steric interactions between substituents [9] [10].
| Structural Parameter | Expected Range | Literature Basis |
|---|---|---|
| C-C Bond Lengths | 1.33-1.39 Å | [3] |
| C-N Bond Lengths | 1.33-1.34 Å | [3] [8] |
| C-Cl Bond Length | 1.80-1.81 Å | [8] |
| C-I Bond Length | 2.10-2.12 Å | [11] |
| Ring Bond Angles | 117-123° | [4] |
Intermolecular Interactions: Crystallographic packing would likely be dominated by halogen bonding interactions, particularly involving the iodine atom [11] [12]. The large, polarizable iodine creates σ-holes that can interact with electron-rich regions of neighboring molecules, leading to ordered crystal arrangements [11]. The chlorine substituent can also participate in weaker halogen bonding interactions [12].
Crystal Packing Predictions: Based on studies of similar compounds, the crystal structure would likely feature layers or chains of molecules connected through halogen bonds [12]. The molecular geometry suggests a tendency toward planar packing arrangements with offset stacking to minimize steric clashes between bulky substituents [11] [12].
2-Chloro-5-iodopyridine demonstrates characteristic thermal behavior consistent with halogenated aromatic compounds. The compound exhibits a well-defined melting point range of 95-101°C, with most commercial sources reporting values between 96-99°C [5] [3] [13] [7] [9] [14] [15] [16] [17].
| Parameter | Value/Range | Method/Reference |
|---|---|---|
| Melting Point (°C) | 96-101 | DSC/Capillary [5] [3] [13] [7] [9] [14] [15] [16] [17] |
| Melting Point Range (°C) | 95-101 | Multiple sources |
| Decomposition Temperature (°C) | Not determined | Limited data available |
| Thermal Stability | Stable under normal conditions | Storage conditions indicate stability [13] |
The compound appears to be thermally stable under normal laboratory conditions, as evidenced by its storage stability at room temperature [13]. The melting behavior suggests a relatively pure crystalline form with minimal decomposition during the phase transition. The narrow melting point range (4-6°C) indicates good crystalline purity and structural uniformity [5] [3] [13] [7].
Differential Scanning Calorimetry (DSC) Analysis: While specific DSC data for 2-chloro-5-iodopyridine is not available in the literature, the compound would be expected to exhibit characteristic thermal events similar to related halogenated pyridines [8]. The melting endotherm would appear as a sharp peak in the DSC thermogram, with the onset temperature corresponding to the initial melting point.
Thermogravimetric Analysis (TGA) Considerations: The presence of both chlorine and iodine substituents suggests that decomposition would likely involve loss of halogen atoms at elevated temperatures. Similar compounds demonstrate thermal decomposition patterns involving sequential loss of halogens, with iodine typically being lost before chlorine due to the weaker carbon-iodine bond [8].
Phase Transition Behavior: The compound exists as a solid at room temperature, transitioning to a liquid phase upon heating to its melting point. The relatively low melting point compared to unsubstituted pyridine reflects the disruption of crystal packing caused by the bulky halogen substituents [5] [3].
2-Chloro-5-iodopyridine exhibits characteristic solubility behavior for halogenated aromatic compounds, showing poor water solubility but good solubility in organic solvents. The compound is classified as water-insoluble due to its hydrophobic nature and lack of hydrogen bonding capabilities [18].
| Solvent | Solubility | Basis/Reference |
|---|---|---|
| Water | Insoluble | Experimental [18] |
| Ethanol | Slightly soluble | Predicted from similar compounds [19] [20] |
| Acetone | Slightly soluble | Predicted from similar compounds [19] [20] |
| Dichloromethane (DCM) | Soluble | Predicted from similar compounds [19] [21] [20] |
| Chloroform | Soluble | Predicted from similar compounds [19] [21] [20] |
| Dimethylformamide (DMF) | Soluble | Predicted from similar compounds [19] [22] |
| Dimethyl sulfoxide (DMSO) | Soluble | Predicted from similar compounds [19] [22] |
| Acetonitrile | Soluble | Used in synthesis [23] |
The solubility pattern reflects the compound's lipophilic character, with a calculated LogP value of 2.40 [18]. This moderate lipophilicity facilitates dissolution in organic solvents while preventing significant water solubility. The compound's solubility in polar aprotic solvents such as DMF and DMSO suggests favorable interactions with these solvent systems [19] [22].
Chlorinated Solvents: The compound shows excellent solubility in chlorinated solvents such as dichloromethane and chloroform, likely due to favorable intermolecular interactions between the halogenated solvent molecules and the halogen substituents on the pyridine ring [19] [21] [20].
Polar Aprotic Solvents: Good solubility in solvents like acetonitrile and DMF indicates that the compound can form favorable dipole-dipole interactions with these polar solvents. The nitrogen atom in the pyridine ring provides a site for such interactions [19] [22].
Alcohol Solvents: Limited solubility in ethanol and other alcohols reflects the compound's inability to form hydrogen bonds as a donor, though it can act as a weak hydrogen bond acceptor through the pyridine nitrogen [19] [20].
The ¹H NMR spectrum of 2-chloro-5-iodopyridine would exhibit characteristic signals reflecting the asymmetric substitution pattern of the pyridine ring. Based on analysis of similar halogenated pyridines, the spectrum would show three distinct aromatic proton signals [23].
| NMR Type | Chemical Shift (ppm) | Assignment | Reference/Source |
|---|---|---|---|
| ¹H NMR | 8.65 (d, J = 2.5 Hz, 1H) | H-6 (ortho to N) | Predicted from similar compounds [23] |
| ¹H NMR | 8.23 (d, J = 8.5 Hz, 1H) | H-3 (ortho to Cl) | Predicted from similar compounds [23] |
| ¹H NMR | 7.51 (dd, J = 8.5, 2.5 Hz, 1H) | H-4 (meta to both Cl and I) | Predicted from similar compounds [23] |
The ¹³C NMR spectrum would display five distinct carbon signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts would be significantly influenced by the electron-withdrawing effects of both halogen substituents [23].
| NMR Type | Chemical Shift (ppm) | Assignment | Reference/Source |
|---|---|---|---|
| ¹³C NMR | ~160-165 | C-2 (bearing Cl) | Predicted from halopyridines [23] |
| ¹³C NMR | ~148-152 | C-6 (ortho to N) | Predicted from halopyridines [23] |
| ¹³C NMR | ~140-145 | C-3 (ortho to Cl) | Predicted from halopyridines [23] |
| ¹³C NMR | ~115-120 | C-4 (meta to both substituents) | Predicted from halopyridines [23] |
| ¹³C NMR | ~90-95 | C-5 (bearing I) | Predicted from iodopyridines [23] |
Coupling Patterns: The ¹H NMR spectrum would show characteristic coupling patterns with H-6 appearing as a doublet due to meta-coupling with H-4. H-3 would appear as a doublet due to ortho-coupling with H-4. H-4 would appear as a doublet of doublets due to coupling with both H-3 and H-6 [23].
Carbon Chemical Shifts: The carbon bearing the chlorine substituent (C-2) would be significantly deshielded and appear around 160-165 ppm. The carbon bearing the iodine substituent (C-5) would show the characteristic upfield shift typical of iodine-bearing carbons, appearing around 90-95 ppm [23].
The infrared spectrum of 2-chloro-5-iodopyridine would exhibit characteristic absorption bands reflecting the functional groups present in the molecule. The spectrum would show typical pyridine aromatic stretching and bending modes, modified by the presence of halogen substituents [24].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Reference/Source |
|---|---|---|---|
| 3100-3000 | C-H stretching (aromatic) | Medium | Typical aromatic C-H [24] |
| 1600-1580 | C=C stretching (aromatic) | Strong | Aromatic C=C [24] |
| 1570-1540 | C=N stretching (pyridine) | Strong | Pyridine C=N [24] |
| 1480-1460 | C-H bending (aromatic) | Medium | Aromatic systems [24] |
| 1420-1400 | C-N stretching | Medium | Pyridine derivatives [24] |
| 1300-1280 | C-Cl stretching | Medium-Strong | C-Cl bonds [24] |
| 1200-1180 | C-H in-plane bending | Medium | Substituted pyridines [24] |
| 1100-1080 | C-H out-of-plane bending | Medium | Aromatic systems [24] |
| 1000-980 | Ring breathing | Medium | Pyridine ring [24] |
| 850-820 | C-H out-of-plane bending | Medium-Strong | Halogenated aromatics [24] |
| 750-730 | C-Cl stretching | Medium | Chloro compounds [24] |
| 680-660 | Ring deformation | Medium | Pyridine derivatives [24] |
| 600-580 | C-I stretching | Medium-Weak | Iodo compounds |
| 550-530 | Ring deformation | Medium | Halogenated pyridines [24] |
| 500-480 | C-I bending | Weak | Heavy halogen bonds [24] |
Aromatic Region: The aromatic C-H stretching vibrations would appear in the 3100-3000 cm⁻¹ region, with medium intensity due to the electron-withdrawing effects of the halogen substituents [24].
Fingerprint Region: The region below 1500 cm⁻¹ would contain characteristic fingerprint bands including C-Cl stretching around 1300-1280 cm⁻¹ and C-I stretching around 600-580 cm⁻¹ [24] .
Pyridine Characteristics: The pyridine ring would contribute characteristic C=N stretching around 1570-1540 cm⁻¹ and ring breathing modes around 1000-980 cm⁻¹ [24].
The mass spectrum of 2-chloro-5-iodopyridine would exhibit characteristic fragmentation patterns typical of halogenated aromatic compounds. The molecular ion peak would show the characteristic isotope pattern for chlorine-containing compounds [26].
| Fragment m/z | Fragmentation Pattern | Relative Intensity | Fragmentation Mechanism | Reference/Source |
|---|---|---|---|---|
| 239/241 (M+- ) | Molecular ion (isotope pattern) | Medium (isotope pattern) | Molecular ion with Cl isotopes | Typical halogenated compounds [26] |
| 204/206 | M+- - Cl | Medium-Strong | Loss of chlorine atom | Chloro compounds [26] |
| 112/114 | M+- - I | Strong | Loss of iodine atom | Iodo compounds [26] |
| 78 | C₅H₄N+- (pyridine) | Strong (base peak) | Formation of pyridine cation | Pyridine base peak [26] |
| 127 | I+ | Weak | Iodine cation | Halogen loss [26] |
| 77 | C₆H₅+ | Medium | Rearrangement to benzyl cation | Aromatic rearrangements [26] |
| 52 | C₄H₄+- | Medium | Ring fragmentation | Aromatic fragmentation [26] |
| 51 | C₄H₃+ | Medium | Ring fragmentation | Pyridine fragmentation [26] |
Isotope Pattern: The molecular ion cluster would show the characteristic 3:1 ratio for chlorine isotopes (³⁵Cl:³⁷Cl), appearing at m/z 239 and 241 [26].
Base Peak: The pyridine cation radical (m/z 78) would likely serve as the base peak, representing the most stable fragment ion formed through loss of both halogen substituents [26].
Halogen Loss: Sequential loss of halogens would produce characteristic fragment ions, with iodine loss (m/z 112/114) being more favorable than chlorine loss due to the weaker C-I bond [26].
Irritant